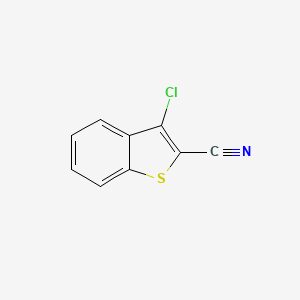

![molecular formula C43H67F6N5O9 B2782955 (3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2782955.png)

(3beta,25R)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate]spirost-5-en-3-ol,bis(2,2,2-trifluoroacetate)

Descripción general

Descripción

Dios-Arg (sal de trifluoroacetato) es un lípido catiónico basado en esteroides que contiene un esqueleto de diosgenina unido a un grupo de cabeza L-arginina . Este compuesto es conocido por su capacidad de formar complejos con ADN plasmídico, facilitando la transfección de ADN plasmídico en células como las células H1299 y HeLa . Es citotóxico para estas células a concentraciones específicas, lo que lo convierte en una herramienta valiosa en aplicaciones de investigación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Dios-Arg (sal de trifluoroacetato) implica la unión de un esqueleto de diosgenina con un grupo de cabeza L-arginina . Las condiciones de reacción generalmente incluyen el uso de solventes como dimetilsulfóxido, solución salina tamponada con fosfato, etanol y dimetilformamida . El compuesto se almacena a menudo a -20 °C en forma de polvo y a -80 °C en forma de solvente para mantener la estabilidad .

Métodos de producción industrial: Si bien no se detallan los métodos de producción industrial específicos, el compuesto está disponible para fines de investigación y se produce en condiciones de laboratorio controladas .

Análisis De Reacciones Químicas

Tipos de reacciones: Dios-Arg (sal de trifluoroacetato) principalmente experimenta reacciones de complejación con ADN plasmídico . Forma un complejo que disminuye la migración del ADN plasmídico en un ensayo retardante de gel de agarosa .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen solventes como dimetilsulfóxido, solución salina tamponada con fosfato, etanol y dimetilformamida . Las condiciones de reacción suelen ser suaves, involucrando temperatura ambiente o temperaturas ligeramente elevadas .

Productos principales formados: El producto principal formado a partir de estas reacciones es el complejo de Dios-Arg con ADN plasmídico, que se utiliza para fines de transfección .

Aplicaciones Científicas De Investigación

Dios-Arg (sal de trifluoroacetato) tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado en la formación de nanopartículas lipídicas catiónicas para el transporte intracelular de ARN de interferencia pequeño y ADN plasmídico

Biología: Facilita la transfección de ADN plasmídico en varias líneas celulares, incluidas las células H1299 y HeLa

Medicina: Aplicaciones potenciales en terapia génica y sistemas de administración de fármacos debido a su capacidad de formar complejos con ácidos nucleicos

Industria: Utilizado en el desarrollo de sistemas de administración de fármacos basados en lípidos y otras aplicaciones biotecnológicas

Mecanismo De Acción

Dios-Arg (sal de trifluoroacetato) ejerce sus efectos formando complejos con ADN plasmídico, lo que facilita el proceso de transfección . Los objetivos moleculares incluyen el ADN plasmídico y la maquinaria celular involucrada en la endocitosis . La acción del compuesto se revierte mediante inhibidores de la endocitosis mediada por balsas lipídicas y la endocitosis mediada por caveola, lo que indica su dependencia de estas vías para la entrada celular .

Compuestos similares:

1,2-dioleoil-sn-glicero-3-fosfoetanolamina (DOPE): A menudo se usa en combinación con Dios-Arg para formar nanopartículas lipídicas catiónicas.

Metil-β-ciclodextrina: Un inhibidor de la endocitosis mediada por balsas lipídicas que puede revertir los efectos de Dios-Arg.

Genisteína: Un inhibidor de la endocitosis mediada por caveola que también puede revertir los efectos de Dios-Arg.

Singularidad: Dios-Arg (sal de trifluoroacetato) es único debido a su estructura basada en esteroides y su capacidad de formar complejos estables con ADN plasmídico, facilitando la transfección eficiente en células . Su citotoxicidad a concentraciones específicas también lo convierte en una herramienta valiosa para aplicaciones de investigación .

Comparación Con Compuestos Similares

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Often used in combination with Dios-Arg for forming cationic lipid nanoparticles.

Methyl-β-cyclodextrin: An inhibitor of lipid raft-mediated endocytosis that can reverse the effects of Dios-Arg.

Genistein: An inhibitor of caveolae-mediated endocytosis that can also reverse the effects of Dios-Arg.

Uniqueness: Dios-Arg (trifluoroacetate salt) is unique due to its steroid-based structure and its ability to form stable complexes with plasmid DNA, facilitating efficient transfection into cells . Its cytotoxicity at specific concentrations also makes it a valuable tool for research applications .

Propiedades

IUPAC Name |

[(4S)-4-azaniumyl-5-oxo-5-[[6-oxo-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyhexyl]amino]pentyl]-(diaminomethylidene)azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65N5O5.2C2HF3O2/c1-24-13-18-39(47-23-24)25(2)34-32(49-39)22-30-28-12-11-26-21-27(14-16-37(26,3)29(28)15-17-38(30,34)4)48-33(45)10-6-5-7-19-43-35(46)31(40)9-8-20-44-36(41)42;2*3-2(4,5)1(6)7/h11,24-25,27-32,34H,5-10,12-23,40H2,1-4H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t24-,25+,27+,28-,29+,30+,31+,32+,34+,37+,38+,39-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBYULRFSQOIII-XWXJGKJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)CCCCCNC(=O)C(CCC[NH+]=C(N)N)[NH3+])C)C)C)OC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)OC(=O)CCCCCNC(=O)[C@H](CCC[NH+]=C(N)N)[NH3+])C)C)C)OC1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67F6N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

912.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)

![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)

![{4-[(2,5-Dichlorophenyl)sulfonyl]piperazino}(phenyl)methanone](/img/structure/B2782876.png)

![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)

![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)

![N-benzyl-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2782886.png)

![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide](/img/structure/B2782887.png)

![N-[(3,4-dimethoxyphenyl)methyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2782889.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2782891.png)

![6-(3-Methoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)